molecular formula C14H21ClN2O2 B13199810 Methyl 3-amino-1-benzylpiperidine-3-carboxylate hydrochloride

Methyl 3-amino-1-benzylpiperidine-3-carboxylate hydrochloride

Cat. No.: B13199810
M. Wt: 284.78 g/mol
InChI Key: DAMDNMMYEBSPCQ-UHFFFAOYSA-N
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Description

Methyl 3-amino-1-benzylpiperidine-3-carboxylate hydrochloride (C₁₄H₂₀N₂O₂·HCl, molecular weight ~284.78 g/mol) is a piperidine derivative featuring a benzyl group at the nitrogen (N1 position) and a methyl ester at the C3 position of the six-membered ring. The hydrochloride salt enhances its stability and aqueous solubility, making it suitable for pharmaceutical research.

Properties

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

methyl 3-amino-1-benzylpiperidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C14H20N2O2.ClH/c1-18-13(17)14(15)8-5-9-16(11-14)10-12-6-3-2-4-7-12;/h2-4,6-7H,5,8-11,15H2,1H3;1H

InChI Key

DAMDNMMYEBSPCQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCN(C1)CC2=CC=CC=C2)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-1-benzylpiperidine-3-carboxylate hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Amination: The amino group is introduced through a reductive amination process.

    Esterification: The carboxylate group is formed through an esterification reaction using methanol and an acid catalyst.

    Hydrochloride Formation: The final hydrochloride salt is obtained by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a secondary amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohols or secondary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Methyl 3-amino-1-benzylpiperidine-3-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-1-benzylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Piperidine Family

trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride
  • Molecular Formula : Estimated C₁₄H₂₀N₂O₂·HCl (exact weight unspecified).
  • Key Features : A positional isomer with a methyl group at C4 and a benzyl carboxylate at N1. The trans-configuration implies stereochemical distinctions that may influence receptor binding or metabolic stability.
  • Differences: Substituent positions (C3 vs. C4) alter steric and electronic interactions. The benzyl carboxylate (vs.
  • Applications : Likely explored in medicinal chemistry for CNS targets, though specific data are unavailable .
3-Aminopiperidine Dihydrochloride
  • Molecular Formula : C₅H₁₃N₂·2HCl.
  • Key Features : A simpler analogue lacking the benzyl and ester groups.
  • Applications : Used as a building block in peptide synthesis or small-molecule drug discovery .

Compounds with Shared Functional Groups

17α-Hydroxy-yohimban-16α-carboxylic Acid Methyl Ester Hydrochloride
  • Key Features : A yohimbine-derived indole alkaloid with a methyl ester and hydrochloride salt.
  • Differences :
    • Core structure (indole vs. piperidine) directs activity toward adrenergic receptors rather than CNS targets.
    • Higher molecular complexity due to fused rings.
  • Applications : Historically studied for its α₂-adrenergic antagonism .
KHG26792 [3-(Naphthalen-2-yl(propoxy)methyl)azetidine Hydrochloride]
  • Molecular Formula: C₁₇H₂₂ClNO.
  • Key Features : Azetidine (four-membered ring) with a bulky naphthalene-propoxy group.
  • Bulky substituents may limit blood-brain barrier penetration compared to the target compound.
  • Applications : Investigated as a neurotransmitter modulator .

Methyl Ester Derivatives

While discusses general methyl ester properties, the target compound’s methyl ester likely contributes to:

  • Enhanced Hydrolysis Susceptibility : Compared to benzyl esters, methyl esters are more readily hydrolyzed in vivo, suggesting a prodrug mechanism.
  • Reduced Lipophilicity : Lower molecular weight improves aqueous solubility but may reduce membrane permeability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
Methyl 3-amino-1-benzylpiperidine-3-carboxylate hydrochloride C₁₄H₂₀N₂O₂·HCl ~284.78 Piperidine, benzyl (N1), methyl ester (C3) CNS agents, enzyme inhibitors
trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride C₁₄H₂₀N₂O₂·HCl (est.) ~284.78 (est.) Piperidine, methyl (C4), benzyl carboxylate Medicinal chemistry
3-Aminopiperidine dihydrochloride C₅H₁₃N₂·2HCl ~177.09 Unsubstituted piperidine Peptide synthesis
17α-Hydroxy-yohimban-16α-carboxylic acid methyl ester hydrochloride Complex indole structure >300 (est.) Indole core, methyl ester Adrenergic modulation
KHG26792 C₁₇H₂₂ClNO ~291.82 Azetidine, naphthalene-propoxy Neurotransmitter modulation

Research Implications and Gaps

  • Structural Insights : Positional isomerism (e.g., C3 vs. C4 substituents) and ring size (piperidine vs. azetidine) critically influence bioactivity and pharmacokinetics.
  • Pharmacological Data: Limited evidence on the target compound’s specific targets or efficacy necessitates further in vitro/in vivo studies.
  • Synthetic Optimization : Comparative analysis of hydrochloride salt stability and ester hydrolysis rates could guide prodrug design.

Biological Activity

Methyl 3-amino-1-benzylpiperidine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C16_{16}H22_{22}ClN2_{2}O2_{2} and a molecular weight of approximately 303.25 g/mol. The compound features a piperidine ring substituted with an amino group and a benzyl moiety, which contributes to its biological activity.

Research indicates that this compound interacts with various receptors in the central nervous system (CNS), including muscarinic acetylcholine receptors, which are implicated in numerous neurological disorders. The compound's ability to modulate neurotransmitter systems highlights its potential as a therapeutic agent for conditions such as Alzheimer's disease and other neurodegenerative disorders .

1. Anticancer Properties

This compound has shown promising anticancer activity. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, outperforming standard treatments like bleomycin in certain models . The compound's structural features allow it to interact effectively with target proteins involved in tumor growth and metastasis.

2. Neuroprotective Effects

The compound exhibits neuroprotective properties by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with the breakdown of acetylcholine. This inhibition is crucial for enhancing cholinergic transmission, particularly in Alzheimer's disease, where cholinergic deficits are prominent .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is presented in the table below:

Compound NameCAS NumberBiological ActivitySimilarity Score
(S)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride876378-16-4Moderate AChE inhibition1.00
(S)-Benzyl 3-aminopiperidine-1-carboxylate876461-55-1Low anticancer activity0.98
(R)-Benzyl 3-aminopiperidine-1-carboxylate1044560-96-4Antidepressant effects0.98

This table illustrates that while there are compounds with similar structures, this compound demonstrates superior binding affinity and selectivity for specific receptors, enhancing its therapeutic potential.

Case Study: Neuroprotective Potential

In a study examining the neuroprotective effects of this compound on neurodegenerative models, researchers observed significant reductions in neuroinflammation and improved cognitive function in animal models treated with the compound. These findings suggest that this compound could be a candidate for developing therapies aimed at Alzheimer's disease .

Case Study: Anticancer Efficacy

Another investigation focused on the anticancer properties of this compound revealed that it inhibited cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to its ability to induce cell cycle arrest and apoptosis through the activation of caspase pathways .

Chemical Reactions Analysis

Functional Group Transformations

The compound undergoes reactions targeting its amino, ester, and hydrochloride groups:

2.1 Amide Bond Formation

  • HATU/DIPEA-Mediated Coupling : The amino group reacts with benzoic acids using HATU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to form amides .

2.2 Hydrolysis

  • Ester Hydrolysis : The methyl ester undergoes hydrolysis under basic or acidic conditions to produce the carboxylic acid derivative.

2.3 Reductive Amination

  • Imine Reduction : The amino group participates in reductive amination with carbonyl compounds (e.g., aldehydes/ketones) to form new C-N bonds .

Reaction Mechanisms

3.1 Intramolecular Cyclization

  • Aza-Michael Reaction : Organocatalyzed intramolecular aza-Michael addition (IMAMR) constructs enantiomerically enriched piperidines. For example, quinoline catalysts with trifluoroacetic acid enable stereoselective synthesis of 2,5- or 2,6-disubstituted piperidines .

3.2 Cross-Coupling Mechanisms

  • Palladium-Catalyzed Pathways : The benzylpiperidine scaffold is formed via oxidative addition of Pd(0) to brominated intermediates, followed by transmetallation and reductive elimination .

  • Redox-Neutral Conditions : Enantioselective aza-Heck cyclization of alkenylcarbamates uses chiral P-O ligands to generate substituted piperidines without oxidizing agents .

3.3 Hydrogen Borrowing

  • Iridium-Catalyzed Annulation : Sequential hydroxylation, amination, and hydrogen transfer enable stereoselective [5 + 1] annulation to form C4-substituted piperidines .

Analytical Methods

5.1 Monitoring Reactions

  • Thin-Layer Chromatography (TLC) : Tracks reaction progress by detecting changes in polarity (e.g., ester vs. carboxylic acid).

  • NMR Spectroscopy : Confirms structural integrity and stereochemistry via proton and carbon NMR .

Q & A

Basic: What are the recommended synthetic routes for Methyl 3-amino-1-benzylpiperidine-3-carboxylate hydrochloride, and how can purity be optimized?

Methodological Answer:
Synthesis typically involves multi-step reactions, such as:

  • Carbodiimide-mediated coupling : Use reagents like EDC (N-(3-Dimethylaminopropyl)-N′-ethyl-carbodiimide hydrochloride) to activate carboxyl groups for amide/ester bond formation .
  • Protection/deprotection strategies : Protect the amine group during synthesis (e.g., with Boc or Fmoc) to prevent side reactions. Deprotection can be achieved via acidic conditions (e.g., HCl in dioxane).
  • Purification : Recrystallization from ethanol/water mixtures or chromatography (HPLC with C18 columns) is effective. Purity ≥98% is achievable, as demonstrated for structurally similar piperidine derivatives .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm the benzyl group (aromatic protons at δ 7.2–7.4 ppm), ester carbonyl (δ ~165–170 ppm), and amine proton environments. Tautomeric mixtures (e.g., enol-oxo forms) may complicate interpretation; use 2D NMR (COSY, HSQC) for resolution .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+^+) and compare with theoretical values.
  • Elemental Analysis : Validate C, H, N, and Cl content to confirm stoichiometry .

Basic: What are the safety protocols for handling and storing this compound?

Methodological Answer:

  • Handling : Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of aerosols .
  • Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation. Stability ≥5 years under these conditions, as observed for similar hydrochlorides .

Advanced: How can researchers resolve contradictory spectral data (e.g., unexpected NMR peaks) for this compound?

Methodological Answer:

  • Tautomerism Analysis : If multiple peaks arise in 1H^1H NMR, consider tautomeric equilibria (e.g., enol-oxo forms) and perform variable-temperature NMR to identify dynamic processes .
  • Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., unreacted intermediates) and optimize purification steps .
  • Degradation Studies : Monitor stability under varying pH/temperature using accelerated aging tests. For example, hydrolytic degradation of the ester group may generate carboxylic acid byproducts .

Advanced: What strategies are effective for studying the compound’s biological activity in vitro?

Methodological Answer:

  • Target Identification : Screen against receptors common to piperidine derivatives (e.g., serotonin or dopamine receptors) using radioligand binding assays.
  • Enzyme Inhibition Assays : Test for interactions with proteases or kinases using fluorogenic substrates (e.g., MMP3 assays as in ).
  • Cellular Models : Evaluate cytotoxicity and mechanism of action in cell lines (e.g., nitric oxide modulation, similar to L-NAME studies ).

Advanced: How can synthetic yield be improved while minimizing side reactions?

Methodological Answer:

  • Design of Experiments (DoE) : Systematically vary reaction parameters (solvent polarity, temperature, catalyst loading). For example, polar aprotic solvents (DMF, acetonitrile) may enhance coupling efficiency .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to accelerate key steps.
  • In Situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and terminate before side reactions dominate .

Advanced: What computational methods aid in predicting the compound’s physicochemical properties?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict solubility and logP values using software like Schrödinger’s Desmond or GROMACS.
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity or binding affinity to biological targets.
  • Docking Studies : Model interactions with proteins (e.g., using AutoDock Vina) to prioritize experimental targets .

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